BenchChemオンラインストアへようこそ!

4-(Azetidin-3-yl)pyrimidine

Kinase Inhibition Medicinal Chemistry DLK

4-(Azetidin-3-yl)pyrimidine (CAS 1236861-79-2) is a heterocyclic building block consisting of a pyrimidine ring substituted at the 4-position with an azetidine moiety. The azetidine ring, as a four-membered saturated nitrogen heterocycle, introduces a unique combination of conformational rigidity, reduced lipophilicity, and maintained basicity compared to larger-ring analogs like pyrrolidine or piperidine.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B11923607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)pyrimidine
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC=NC=C2
InChIInChI=1S/C7H9N3/c1-2-8-5-10-7(1)6-3-9-4-6/h1-2,5-6,9H,3-4H2
InChIKeyMHOUSAQYMWHVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)pyrimidine in Kinase-Focused Drug Discovery: A Procurement-Focused Baseline


4-(Azetidin-3-yl)pyrimidine (CAS 1236861-79-2) is a heterocyclic building block consisting of a pyrimidine ring substituted at the 4-position with an azetidine moiety. The azetidine ring, as a four-membered saturated nitrogen heterocycle, introduces a unique combination of conformational rigidity, reduced lipophilicity, and maintained basicity compared to larger-ring analogs like pyrrolidine or piperidine . This scaffold is a core structural element in patented kinase inhibitor programs, particularly those targeting Janus kinase (JAK) and dual leucine zipper kinase (DLK) for inflammatory and oncology indications, making it a strategic starting material for medicinal chemistry campaigns . The most commonly procured form for research is the dihydrochloride salt (CAS 1384264-47-4) to enhance aqueous solubility and handling .

Why Generic Azetidine-Pyrimidine Substitution Fails: The Case for 4-Positional and Physicochemical Specificity


Substituting the 4-(azetidin-3-yl)pyrimidine core with a different positional isomer or a larger heterocyclic analog is not chemically conservative and leads to quantifiable changes in molecular properties critical for kinase inhibitor design. Simply moving the azetidine attachment from the 4- to the 2- or 5-position of the pyrimidine ring presents a different vector and electronic environment, fundamentally altering the scaffold's geometry for target binding . More critically, replacing the azetidine ring with a pyrrolidine or piperidine results in a measurable increase in lipophilicity and conformational flexibility, directly impacting the drug-likeness parameters that drive lead optimization . Empirically, the specific 4-(azetidin-3-yl)pyrimidine core has been selected in patent-protected programs for its ability to engage kinase targets like DLK with nanomolar affinity, a property that cannot be assumed for a casually chosen alternative scaffold .

Quantitative Differentiation Guide for 4-(Azetidin-3-yl)pyrimidine Over Its Closest Structural Analogs


Direct Comparison: Azetidine vs. Pyrrolidine Substituent Affects DLK Kinase Inhibitory Potency

In a head-to-head comparison of two closely related pyrimidine-based DLK inhibitors, the compound bearing a 4-azetidinyl substituent (BDBM365295) demonstrated a Ki of 281 nM, while a direct analog featuring a 4-(1-methylpyrrolidin-3-yl) group at the same position (BDBM365277) showed an improved Ki of 147 nM, representing a 1.9-fold potency difference . This differential is a direct function of the amine ring size and substitution, providing a measurable baseline for potency expectations when using the 4-(azetidin-3-yl)pyrimidine core as a synthetic starting point. The assay context was a DLK kinase enzymatic reaction with 5 nM GST-tagged DLK catalytic domain . This quantifiable difference underscores that the core scaffold imparts a specific potency range which can be tuned, but not arbitrarily matched, by switching to a pyrrolidine analog.

Kinase Inhibition Medicinal Chemistry DLK

Property Comparison: Reduced Lipophilicity of Azetidine Ring vs. Piperidine Enhances Drug-Likeness Profile

A comprehensive and systematic study of mono- and difluorinated saturated heterocyclic amines has profiled the physicochemical properties of azetidine, pyrrolidine, and piperidine building blocks. The study demonstrates that the azetidine ring typically contributes a lower logP (approximately 0.5-1.0 unit reduction) compared to the corresponding piperidine analog when attached to a common scaffold, directly resulting from its smaller molecular volume . This reduction in lipophilicity is a critical differentiator, as it is linked to improved metabolic stability and reduced off-target binding. The study also notes that the conformational preferences of the azetidine ring contribute to its 'Janus face' properties, influencing both pKa and logP in ways not observed for the more flexible pyrrolidine or piperidine rings .

Physicochemical Properties Drug Design Lipophilicity

Conformational Rigidity Advantage: Azetidine Locks the Pyrimidine Scaffold into a Specific Geometry for Target Engagement

While the target compound is a small building block, the azetidine ring's well-documented conformational rigidity provides a critical advantage over more flexible heterocyclic attachments. In a model system using azetidine-fused bicyclic pyrimidine nucleosides, the azetidine ring was shown by NMR and molecular modeling to lock the sugar moiety into a specific North-East conformation (pseudorotational phase angle P = 44.5-53.8°) . This constrained geometry led to improved binding affinity compared to the previously synthesized oxetane-fused analogues, which cannot achieve the same conformational pre-organization . This principle of conformational pre-organization is a fundamental differentiator for this scaffold, as it reduces the entropic penalty for target binding compared to flexible python-linkers or piperidine attachments .

Conformational Analysis Nucleosides Scaffold Design

Prioritized Application Scenarios for 4-(Azetidin-3-yl)pyrimidine Based on Verified Differentiation


Kinase Inhibitor Lead Generation with a Defined DLK Potency Starting Point

For a medicinal chemistry team initiating a DLK (mitogen-activated protein kinase kinase kinase 12) inhibitor program targeting neurodegenerative diseases, procuring 4-(azetidin-3-yl)pyrimidine enables rapid entry into a known SAR landscape. The core provides a baseline affinity of Ki = 281 nM that can be optimized through established structure-based vector elaborations . This avoids the blind screening required with a generic pyrimidine scaffold and provides a patent-differentiated starting point.

Design of CNS-Penetrant Kinase Probes Requiring Lower Intrinsic Lipophilicity

In CNS drug discovery, lowering the logP of a lead series is critical for minimizing P-glycoprotein efflux and achieving brain penetration. Utilizing the 4-(azetidin-3-yl)pyrimidine scaffold, with its inherently lower logP contribution (≈0.5-1.0 unit less) compared to the commonly used piperidine analog , directly addresses this challenge at the core building block level. A campaign aiming for a target logD of 1-3 can start from a more advantageous physicochemical baseline.

Synthesis of Conformationally Constrained DNA/RNA Probes and Therapeutics

For chemists developing modified oligonucleotides or nucleoside analogs requiring a locked sugar conformation to enhance target RNA binding affinity, the azetidine-pyrimidine fusion provides a validated synthetic handle. The scaffold has been proven to pre-organize a ribose-like sugar into a specific North-East pucker (P ≈ 44.5-53.8°), leading to improved heteroduplex thermal stability over prior oxetane-based constraints . Procuring the core pyrimidine building block is the first step in accessing this validated conformational lock.

Quote Request

Request a Quote for 4-(Azetidin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.